molecular formula C20H28O3 B1211536 1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl- CAS No. 23534-56-7

1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-

Cat. No. B1211536
CAS RN: 23534-56-7
M. Wt: 316.4 g/mol
InChI Key: XDYGCIOWNPNVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl- is a natural product found in Solidago gigantea, Solidago sempervirens, and Solidago canadensis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

1(4H)-Naphthalenone and its derivatives have been a subject of interest in various synthetic and chemical property studies:

  • Synthetic Approaches

    Researchers have explored synthetic approaches to create derivatives like Naphtho[1,2‐b]furan and Spiro[cyclopropane‐1,1′(4′H)‐naphthalene] derivatives, contributing to the development of complex organic compounds (Arrault et al., 2001).

  • Steroid Synthesis

    These compounds have been used in the synthesis of steroid compounds, indicating their relevance in the creation of bioactive molecules (Nazarov et al., 1953).

  • Photosensitive Materials

    Certain derivatives have been developed for use in positive-type photosensitive materials, showcasing their potential in imaging and printing technologies (Xiao et al., 2006).

  • Photochemistry Studies

    The photochemical behaviors of derivatives like hexahydro-4a-methyl-1(2H)-naphthalenones have been investigated, providing insights into their chemical properties under light exposure (Bunce et al., 1997).

Conformational and Interaction Studies

These compounds have also been studied for their molecular conformation and interactions:

  • Conformational Equilibria

    Research on compounds like tetrahydro-7H-cycloocta[de]naphthalenes, which are structurally similar, has shed light on conformational equilibria, important for understanding molecular dynamics (Kamada et al., 1979).

  • Hydroxylation Mechanisms

    Studies on the hydroxylation of Δ4-3-Ketosteroid analogs by microorganisms have provided insights into enzymatic transformations and molecular interactions (Holland et al., 1975).

  • Hydroxyl Group and π-Electrons Interaction

    Investigations into the interactions between hydroxyl groups and π-electrons in related naphthalene derivatives highlight the importance of these compounds in studying intramolecular forces (Ōki et al., 1966).

properties

CAS RN

23534-56-7

Product Name

1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

InChI

InChI=1S/C20H28O3/c1-14-12-16(21)17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11-13,17,22H,5-6,8-10H2,1-4H3

InChI Key

XDYGCIOWNPNVIH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

synonyms

solidagenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
Reactant of Route 2
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
Reactant of Route 3
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
Reactant of Route 4
Reactant of Route 4
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
Reactant of Route 5
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-
Reactant of Route 6
1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-

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